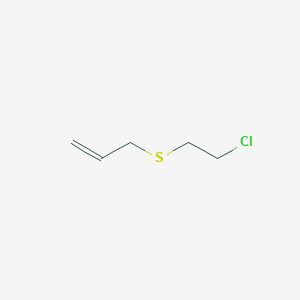
Sulfide, allyl 2-chloroethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfide, allyl 2-chloroethyl is a useful research compound. Its molecular formula is C5H9ClS and its molecular weight is 136.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to allyl sulfides exhibit significant anticancer properties. Studies have shown that allyl sulfides can induce apoptosis in cancer cells and inhibit tumor growth. For instance, allyl sulfide derivatives have been investigated for their ability to sensitize cancer cells to chemotherapy by modulating cellular pathways involved in drug resistance .
Mechanism of Action
The mechanism behind the anticancer effects of allyl sulfides involves the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum stress, leading to apoptosis. This is particularly relevant for cancer cells that are more sensitive to oxidative stress than normal cells .
Case Study: Osteoporosis Treatment
A recent study demonstrated that allyl sulfide can promote osteoblast differentiation and enhance bone density in aging mice. The compound was shown to mitigate mitochondrial oxidative damage in bone marrow-derived mesenchymal stem cells, suggesting potential therapeutic applications for age-related bone loss .
Agricultural Applications
Pesticidal Properties
Allyl sulfides have been studied for their pesticidal properties, particularly against various plant pathogens. Research indicates that these compounds can inhibit the growth of fungi and bacteria that affect crop yields. For example, allyl sulfides derived from garlic have demonstrated antimicrobial activity against pathogens such as E. coli and S. aureus, illustrating their potential as natural pesticides .
Soil Health Improvement
Incorporating allyl sulfides into soil can enhance microbial activity, promoting healthier soil ecosystems. This is attributed to their ability to stimulate beneficial microorganisms while suppressing harmful ones .
Material Science
Polymer Chemistry
Sulfide, allyl 2-chloroethyl has applications in polymer chemistry as a cross-linking agent in the production of thermosetting resins. Its unique chemical structure allows it to form stable covalent bonds with various polymers, enhancing their mechanical properties and thermal stability.
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells; enhances chemotherapy sensitivity |
| Agriculture | Natural pesticide | Inhibits growth of E. coli and S. aureus; improves soil health |
| Material Science | Cross-linking agent | Enhances mechanical properties of polymers |
Propriétés
Numéro CAS |
19155-35-2 |
|---|---|
Formule moléculaire |
C5H9ClS |
Poids moléculaire |
136.64 g/mol |
Nom IUPAC |
3-(2-chloroethylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C5H9ClS/c1-2-4-7-5-3-6/h2H,1,3-5H2 |
Clé InChI |
OLEMZWBORONVDW-UHFFFAOYSA-N |
SMILES |
C=CCSCCCl |
SMILES canonique |
C=CCSCCCl |
Key on ui other cas no. |
19155-35-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















